molecular formula C12H19NO B13842220 2-Allyl-2-azaspiro[4.5]decan-3-one

2-Allyl-2-azaspiro[4.5]decan-3-one

Cat. No.: B13842220
M. Wt: 193.28 g/mol
InChI Key: XCCFBVFMKPBBRY-UHFFFAOYSA-N
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Description

2-Allyl-2-azaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an allyl amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.

    Substitution: The allyl group in the compound can undergo substitution reactions, where different substituents replace the allyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2-Allyl-2-azaspiro[4.5]decan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Allyl-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

    2-Azaspiro[4.5]decan-3-one: A structurally related compound without the allyl group.

    2-Allyl-2-azaspiro[4.5]decan-4-one: Another similar compound with a different position of the carbonyl group.

Uniqueness: 2-Allyl-2-azaspiro[4.5]decan-3-one is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other spirocyclic compounds.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-prop-2-enyl-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C12H19NO/c1-2-8-13-10-12(9-11(13)14)6-4-3-5-7-12/h2H,1,3-10H2

InChI Key

XCCFBVFMKPBBRY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC2(CCCCC2)CC1=O

Origin of Product

United States

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